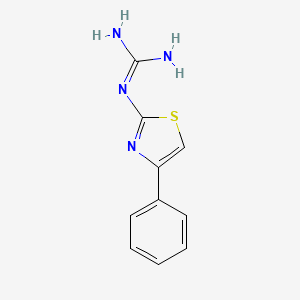

N-(4-phenyl-1,3-thiazol-2-yl)guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-phenyl-1,3-thiazol-2-yl)guanidine is a heterocyclic compound that features a thiazole ring fused with a guanidine group The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the guanidine group is known for its strong basicity

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(4-phenyl-1,3-thiazol-2-yl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-bromoacetophenone with thiourea to form 2-mercapto-4-phenylthiazole, which is then reacted with guanidine to yield the final product . The reaction conditions typically involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-phenyl-1,3-thiazol-2-yl)guanidine undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N-(4-phenyl-1,3-thiazol-2-yl)guanidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and as a potential drug candidate.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)guanidine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

N-(4-phenyl-1,3-thiazol-2-yl)guanidine is unique due to its combination of a thiazole ring and a guanidine group, which imparts distinct chemical and biological properties. Its strong basicity and ability to form hydrogen bonds make it a versatile compound for various applications .

Actividad Biológica

N-(4-phenyl-1,3-thiazol-2-yl)guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, which integrates a thiazole ring with a guanidine moiety, contributes to its pharmacological potential. This article reviews the biological activities of this compound, including its anticancer, antibacterial, and enzyme-inhibitory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by:

- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Guanidine Moiety : Comprising a carbon atom bonded to three nitrogen atoms.

This unique structure enhances its potential therapeutic applications compared to other similar compounds.

Anticancer Activity

Research has established this compound as a promising candidate in cancer treatment. Its mechanism of action primarily involves the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division. This property suggests its potential as an antitumor agent against various human cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

A study demonstrated that derivatives of thiazole, including this compound, exhibited selective cytotoxicity against cancer cells. The compound showed significant growth inhibition in the following cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15.9 |

| PC-3 (Prostate) | 28.7 |

| OVCAR-4 (Ovarian) | 25.9 |

These results indicate its potential as an effective treatment option for various malignancies .

Antibacterial Properties

This compound has also been investigated for its antibacterial activity. Studies revealed moderate effectiveness against several bacterial strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococcus (VRE)

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Comparative Antibacterial Efficacy

A comparative analysis of this compound with other thiazole derivatives revealed that it possesses unique antibacterial profiles. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 31.25 | Gram-positive bacteria |

| 2-Aminothiazole | 15.0 | Staphylococcus aureus |

| 4-Chlorophenylthiazole | 20.0 | Enterococcus faecalis |

Enzyme Inhibition

This compound is noted for its selective inhibition of Bruton's tyrosine kinase (BTK), an enzyme critical in B-cell signaling pathways. This inhibition may lead to novel therapeutic strategies for treating B-cell malignancies.

The interaction with BTK disrupts downstream signaling pathways that promote cell proliferation and survival in malignant B-cells. This mechanism highlights the compound's potential in targeted cancer therapies .

Research Findings and Future Directions

The biological activity of this compound underscores its versatility as a therapeutic agent. Future research should focus on:

- In vivo Studies : To assess the pharmacokinetics and toxicity profiles.

- Structure–Activity Relationship (SAR) : To optimize derivatives for enhanced efficacy and reduced toxicity.

- Clinical Trials : To evaluate its effectiveness in human subjects.

Propiedades

IUPAC Name |

2-(4-phenyl-1,3-thiazol-2-yl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c11-9(12)14-10-13-8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENKQMMVXFFZPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396088 |

Source

|

| Record name | 1-(4-phenyl-1,3-thiazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2507-81-5 |

Source

|

| Record name | 1-(4-phenyl-1,3-thiazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.